

Atto 390 Maleimide: A Technical Guide to Fluorescence Quantum Yield and Application

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Compound of Interest

Compound Name: Atto 390 maleimide

Cat. No.: B12057937

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the photophysical properties of **Atto 390 maleimide**, with a core focus on its fluorescence quantum yield. It includes detailed experimental protocols for both the determination of this key parameter and the practical application of the fluorophore in bioconjugation.

Atto 390 is a fluorescent label characterized by its coumarin-based structure.^[1] Key features of this dye include a high fluorescence quantum yield, a significant Stokes shift, good photostability, and a low molecular weight.^{[1][2][3]} The maleimide functional group allows for its covalent attachment to thiol groups, which are present in the cysteine residues of proteins and peptides, making it a valuable tool for fluorescent labeling in life sciences.^[3]

Core Photophysical & Chemical Properties

The efficiency of a fluorophore is paramount in sensitive detection applications. The data below summarizes the key quantitative characteristics of Atto 390. The fluorescence quantum yield (η_{fl}), defined as the ratio of photons emitted to photons absorbed, is notably high for this dye.

Parameter	Value	Reference
Fluorescence Quantum Yield (η_{fl})	0.90 (90%)	
Max. Excitation Wavelength (λ_{abs})	390 nm	
Max. Emission Wavelength (λ_{fl})	476 - 479 nm	
Molar Extinction Coefficient (ϵ_{max})	$2.4 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$	
Fluorescence Lifetime (τ_{fl})	5.0 ns	
Molecular Weight	466 g/mol	

Experimental Protocols

Determination of Relative Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method, which involves using a well-characterized fluorescent standard. This protocol outlines the steps for measuring the relative quantum yield of Atto 390.

A. Principle: The relative quantum yield is calculated by comparing the integrated fluorescence intensity and the absorbance of the unknown sample (Atto 390) to a standard with a known quantum yield. The formula used is:

$$\Phi_x = \Phi_{st} * (\text{Grad}_x / \text{Grad}_{st}) * (\eta_x^2 / \eta_{st}^2)$$

Where:

- Φ is the fluorescence quantum yield.
- Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
- η is the refractive index of the solvent.

- The subscripts X and ST denote the unknown sample and the standard, respectively.

B. Materials:

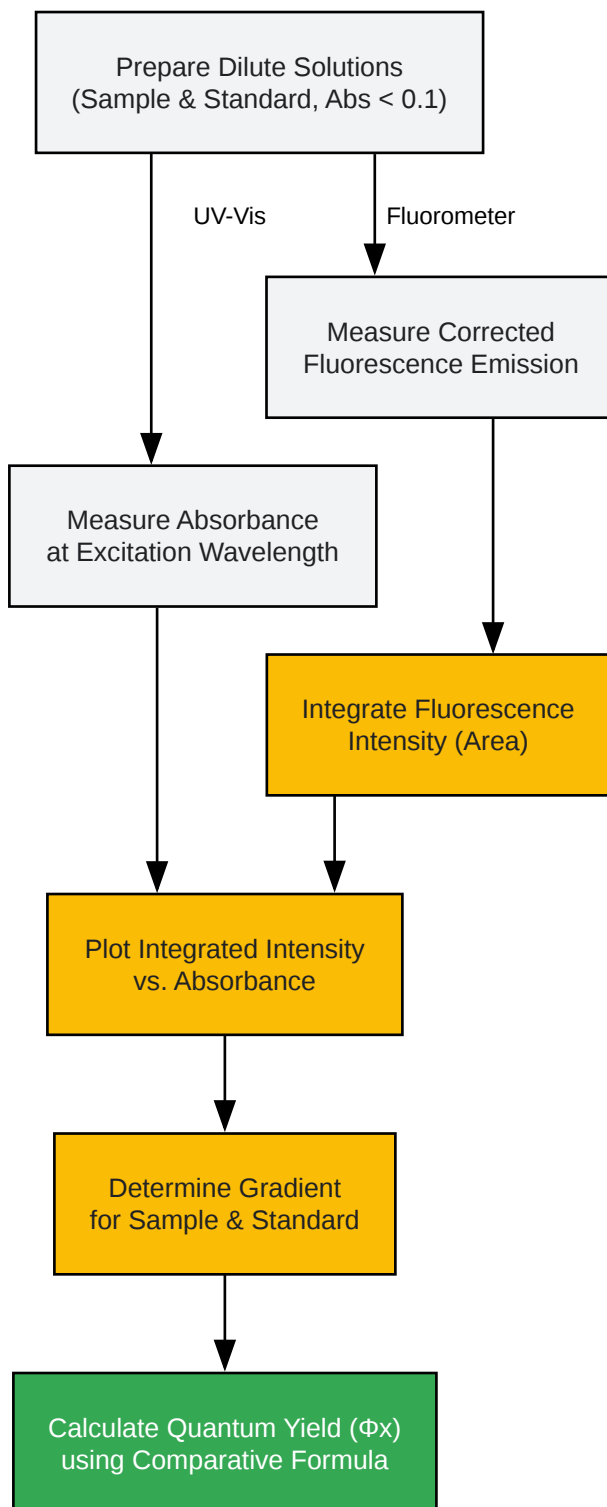
- **Atto 390 Maleimide**
- Fluorescence standard with known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, $\Phi = 0.58$)
- Spectroscopy-grade solvents (e.g., water, ethanol)
- UV-Vis Spectrophotometer
- Corrected Fluorescence Spectrometer
- 10 mm path length quartz cuvettes

C. Procedure:

- **Standard Selection:** Choose a quantum yield standard that absorbs at the excitation wavelength of the sample.
- **Solution Preparation:** Prepare a series of dilute solutions for both the Atto 390 sample and the standard in the same solvent. To prevent inner filter effects, the absorbance at the excitation wavelength should not exceed 0.1.
- **Absorbance Measurement:** Record the absorbance spectrum for each solution and determine the absorbance at the chosen excitation wavelength (e.g., 350 nm for Quinine Sulfate).
- **Fluorescence Measurement:** Excite each solution at the same wavelength used for the absorbance measurement. Record the corrected fluorescence emission spectrum. The instrument parameters (e.g., excitation/emission slits, detector voltage) must remain constant for all measurements.
- **Data Analysis:**
 - Integrate the area under the fluorescence emission curve for each solution.

- For both the sample and the standard, plot the integrated fluorescence intensity against the absorbance at the excitation wavelength.
- Determine the gradient of the resulting straight line for both the sample (Grad_x) and the standard (Grad_{st}).
- Calculation: Use the formula from the principle section to calculate the quantum yield of Atto 390 (Φ_x). If the same solvent is used for both sample and standard, the refractive index term (η_x^2/η_{st}^2) cancels out.

Workflow: Relative Fluorescence Quantum Yield Determination

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Workflow for Relative Quantum Yield Measurement.

Protein Labeling with Atto 390 Maleimide

This protocol describes the general procedure for conjugating **Atto 390 maleimide** to thiol groups on proteins.

A. Principle: Maleimides react with the sulfhydryl groups of cysteine residues to form a stable thioether bond. The reaction is most efficient at a pH between 7.0 and 7.5, where the thiol group is sufficiently nucleophilic while primary amines (e.g., lysine) are protonated and less reactive.

B. Materials:

- **Atto 390 Maleimide**
- Protein to be labeled (containing free thiol groups)
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4. Other non-thiol containing buffers like HEPES or Tris can be used.
- Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
- (Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds.
- Purification column: Gel filtration column (e.g., Sephadex G-25).

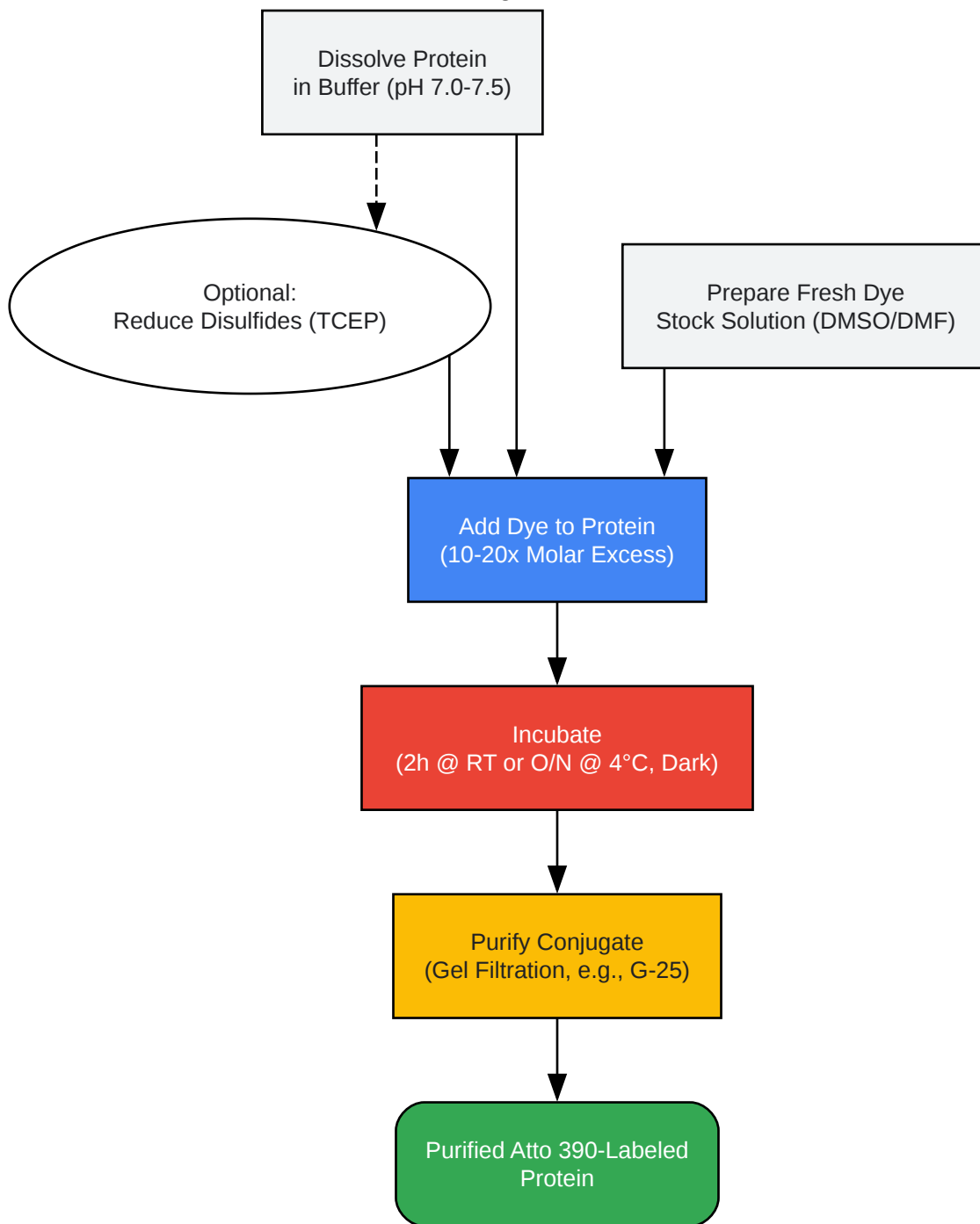
C. Procedure:

- **Protein Preparation:** Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 20-30 minutes at room temperature. If using DTT, it must be removed by dialysis before adding the dye. If the buffer contains oxygen, it should be degassed to prevent re-oxidation of thiols.
- **Dye Stock Solution:** Immediately before use, prepare a 10-20 mM stock solution of **Atto 390 maleimide** in anhydrous DMSO or DMF. Protect the solution from light.
- **Conjugation Reaction:** Add a 10-20 fold molar excess of the dye stock solution to the protein solution while gently stirring. The optimal dye-to-protein ratio may need to be determined

empirically.

- Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
- Quenching (Optional): The reaction can be stopped by adding a low molecular weight thiol like mercaptoethanol to consume any excess maleimide.
- Purification: Separate the labeled protein conjugate from unreacted dye and byproducts. This is commonly achieved using a gel filtration column (e.g., Sephadex G-25). The first colored, fluorescent band to elute is the protein conjugate.

Workflow: Protein Labeling with Atto 390 Maleimide



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General workflow for protein thiol conjugation.

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